2'-Hydroxy-5'-methoxybiochanin A
Description
2'-Hydroxy-5'-methoxybiochanin A is a flavonoid isolated primarily from Salvia plebeia, a plant widely distributed across Asia and traditionally used for treating hepatitis, urinary tract infections, and inflammatory conditions . Structurally, it belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone with hydroxyl (-OH) and methoxy (-OCH₃) substitutions at the 2' and 5' positions of the B-ring, respectively . This compound has demonstrated significant antioxidant activity, outperforming other phenolic constituents in Salvia plebeia extracts, such as β-sitosterol and 6-methoxy-luteolin-7-glucoside, in radical scavenging assays .
Properties
CAS No. |
122127-74-6 |
|---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(2-hydroxy-4,5-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-9(11(19)6-14(13)23-2)10-7-24-15-4-8(18)3-12(20)16(15)17(10)21/h3-7,18-20H,1-2H3 |
InChI Key |
XTQFIPOLABHASM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)OC |
Other CAS No. |
122127-74-6 |
Synonyms |
2'-HMBA 2'-hydroxy-5'-methoxybiochanin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Salvia Species
The structural uniqueness of 2'-Hydroxy-5'-methoxybiochanin A becomes evident when compared to other flavonoids isolated from Salvia species (Table 1):
Table 1. Structural and functional comparison of flavonoids from Salvia species
- Substituent Position and Bioactivity: The 2'-OH and 5'-OCH₃ groups in this compound are critical for its antioxidant efficacy, as these substituents optimize electron delocalization and hydrogen donation . Hesperetin, a flavanone from S. officinalis, shares a 4'-OCH₃ group but differs in its C-ring saturation (flavanone vs. flavone) and additional hydroxyl groups at positions 5 and 5.
Functional Differentiation
- Antioxidant Activity: While this compound is highlighted for its strong antioxidant capacity, other Salvia flavonoids like 6-methoxynaringenin exhibit dual antimicrobial and anti-inflammatory effects, suggesting that methoxy group placement (e.g., at position 6 vs. 5') influences target specificity .
- Anti-inflammatory Potential: Although this compound is implicated in anti-inflammatory pathways via Salvia plebeia extracts , its isolated activity remains less characterized compared to diterpenoids like konishone (IC₅₀: 9.8 µg/mL for NO inhibition) from Cunninghamia konishii . This underscores the role of compound class (flavonoid vs. diterpenoid) in modulating inflammatory responses.
Pharmacokinetic Considerations
- The methoxy groups in this compound may enhance metabolic stability compared to polyhydroxylated analogues like luteolin, which undergoes rapid glucuronidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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